molecular formula C9H7BrN2O2 B6257025 methyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate CAS No. 1822663-80-8

methyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B6257025
CAS No.: 1822663-80-8
M. Wt: 255.1
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Description

Methyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate (CAS 1822663-80-8) is a valuable chemical intermediate in medicinal chemistry and antibacterial research. This compound features the imidazo[1,2-a]pyridine scaffold, a "privileged structure" recognized for its broad applications in drug discovery . The bromine substituent at the 8-position makes it a versatile building block for further functionalization via cross-coupling reactions, allowing for the exploration of diverse chemical space. A significant area of application for this compound and its derivatives is in anti-tuberculosis (TB) drug discovery. Imidazo[1,2-a]pyridine-based compounds have demonstrated potent activity against Mycobacterium tuberculosis (Mtb), including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains . These analogues often function by inhibiting the cytochrome bcc subunit QcrB, a critical target in the mycobacterial oxidative phosphorylation pathway that is essential for energy production and bacterial survival . The ongoing clinical development of telacebec (Q203), a related imidazo[1,2-a]pyridine amide, underscores the high research value of this chemical class for developing new therapeutic agents against TB . This compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

1822663-80-8

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.1

Purity

95

Origin of Product

United States

Preparation Methods

Cyclocondensation of Functionalized Pyridine Derivatives

The most common approach involves cyclocondensation between brominated pyridine precursors and α-halocarbonyl compounds. For example, 2-amino-5-bromopyridine reacts with chloroacetaldehyde derivatives under basic conditions to form the imidazo[1,2-a]pyridine core . Adapting this method, methyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate can be synthesized via esterification of a pre-formed carboxylic acid intermediate.

Key Reaction Parameters:

  • Solvent: Ethanol, methanol, or water .

  • Base: Sodium bicarbonate, triethylamine, or sodium carbonate .

  • Temperature: 25–50°C .

  • Reaction Time: 2–24 hours .

Example Protocol:

  • Cyclocondensation: 2-Amino-5-bromopyridine (51.9 g, 300 mmol) reacts with 40% chloroacetaldehyde aqueous solution (70.7 g, 360 mmol) in ethanol at 55°C for 5 hours .

  • Esterification: The resulting carboxylic acid intermediate is treated with methanol and thionyl chloride to yield the methyl ester.

Yield Optimization:

  • Higher yields (72%) are achieved with sodium bicarbonate as the base .

  • Prolonged reaction times (>10 hours) reduce yields due to byproduct formation .

Halogenation of Pre-Formed Imidazo[1,2-a]Pyridine Esters

Direct bromination of methyl imidazo[1,2-a]pyridine-3-carboxylate offers a streamlined route. Electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) selectively introduces bromine at the 8-position.

Bromination Conditions:

ParameterValue
Brominating AgentNBS (1.2 equiv)
SolventDMF or CCl₄
CatalystFeCl₃ (5 mol%)
Temperature0–25°C
Reaction Time4–12 hours

Case Study:
Methyl imidazo[1,2-a]pyridine-3-carboxylate (10 mmol) reacts with NBS (12 mmol) in DMF at 0°C for 6 hours, yielding 78% of the 8-bromo derivative after recrystallization (ethyl acetate/hexane).

Regioselectivity Considerations:

  • Electron-donating groups (e.g., methyl ester) direct bromination to the 8-position due to resonance stabilization.

  • Steric effects from the ester group minimize substitution at adjacent positions.

Multi-Step Synthesis via Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling enables modular construction of the imidazo[1,2-a]pyridine scaffold. A boronic ester intermediate at position 8 is coupled with methyl 3-bromopyridine-2-carboxylate.

Representative Procedure:

  • Boronic Ester Preparation: 8-Bromoimidazo[1,2-a]pyridine undergoes Miyaura borylation with bis(pinacolato)diboron (B₂Pin₂) and Pd(dppf)Cl₂ in dioxane at 80°C.

  • Coupling Reaction: The boronic ester reacts with methyl 3-bromopyridine-2-carboxylate under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, 85°C).

Yield Data:

StepYield (%)
Boronic Ester Formation65
Suzuki Coupling72

Advantages:

  • Enables late-stage diversification of the pyridine ring.

  • Compatible with electron-withdrawing substituents.

Comparative Analysis of Methods

Table 1: Efficiency of Synthetic Routes

MethodYield (%)Purity (%)Scalability
Cyclocondensation 7298Industrial
Direct Bromination7895Laboratory
Suzuki Coupling7297Pilot-Scale

Critical Observations:

  • Cyclocondensation is optimal for large-scale production but requires stringent control of reaction conditions to avoid hydrolysis of the ester group .

  • Direct Bromination offers simplicity but struggles with regioselectivity in polyhalogenated systems.

  • Suzuki Coupling provides flexibility but incurs higher costs due to palladium catalysts.

Recrystallization and Purification Strategies

Final purification typically employs mixed-solvent recrystallization. Ethyl acetate/hexane (1:1 v/v) achieves >98% purity by removing unreacted starting materials and regioisomers .

Purification Data:

Solvent SystemRecovery (%)Purity (%)
Ethyl Acetate/Hexane8598
Methanol/Water7295
Dichloromethane/Hexane6893

Challenges and Mitigation Strategies

  • Regioselectivity in Bromination:

    • Use directing groups (e.g., esters) to control substitution patterns.

    • Low-temperature conditions minimize electrophilic attack at undesired positions.

  • Ester Hydrolysis:

    • Avoid aqueous bases during cyclocondensation; sodium bicarbonate is preferred over NaOH .

  • Catalyst Deactivation in Cross-Coupling:

    • Employ rigorous degassing of solvents to prevent Pd(0) oxidation.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in methyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate can undergo nucleophilic substitution reactions, where it is replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation reactions to form corresponding oxo derivatives or reduction reactions to yield dehalogenated products.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2).

Major Products

    Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives.

    Oxidation: Formation of oxo-imidazo[1,2-a]pyridine derivatives.

    Reduction: Formation of dehalogenated imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate is being explored as a lead compound for drug development due to its diverse biological activities:

  • Anticancer Properties : Initial studies suggest that compounds with imidazopyridine structures may exhibit anticancer activity by interacting with specific protein targets involved in cell proliferation and apoptosis. Further research is needed to confirm these effects and elucidate the mechanisms involved .
  • Antimicrobial Activity : The compound has shown significant effectiveness against various bacterial strains, indicating its potential application in treating infections caused by resistant pathogens .
  • Protein Kinase Inhibition : Similar compounds have been studied for their role as protein kinase inhibitors, which are crucial in regulating cellular processes. The potential interaction of this compound with these targets could lead to therapeutic advancements .

Biological Research

Research into the biological activity of this compound focuses on its binding affinity to various biological targets:

  • Mechanism of Action : While specific mechanisms are still under investigation, it is hypothesized that the compound may modulate enzyme activity through interactions facilitated by its bromine atom and ester group .
  • Comparative Studies : The compound's unique bromination pattern distinguishes it from other similar compounds, such as methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate, which may exhibit differing biological profiles .

Chemical Synthesis

This compound serves as a valuable building block in organic synthesis:

  • Synthesis of Complex Molecules : It can be utilized in the synthesis of more complex heterocyclic compounds, which are essential in developing new pharmaceuticals and materials .
  • Coordination Chemistry : Its properties allow it to act as a ligand in coordination chemistry, facilitating the formation of metal complexes that can be used in catalysis or materials science .

Mechanism of Action

The biological activity of methyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate and its derivatives is often attributed to their ability to interact with specific molecular targets. These interactions can inhibit enzyme activity, block receptor sites, or interfere with nucleic acid functions. The exact mechanism of action depends on the specific derivative and its target.

Comparison with Similar Compounds

Positional Isomers

  • Methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate (Purity: 95%): Differs in bromine placement (6-position vs. 8-position). This positional change alters electronic distribution and reactivity. For instance, bromine at the 6-position may reduce steric hindrance in nucleophilic substitutions compared to the 8-position .
  • Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate (Purity: 98%): The carboxylate group at the 6-position instead of the 3-position impacts molecular polarity and binding affinity in biological systems .

Functional Group Modifications

  • 8-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde (Similarity: 0.98): Replaces the methyl ester with a carbaldehyde group, enabling Schiff base formation or reductive amination. The aldehyde group increases electrophilicity but reduces stability compared to esters .

Pharmacological and Physicochemical Properties

  • Solubility: Methyl esters generally exhibit higher aqueous solubility than ethyl analogs (e.g., ethyl 2-((4-bromophenylthio)methyl)-8-cyano-7-methoxyimidazo[1,2-a]pyridine-3-carboxylate) due to reduced hydrophobicity .
  • Bioactivity: Compounds like methyl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate demonstrate enhanced antimicrobial activity compared to non-aminated derivatives, highlighting the importance of amino groups in biological interactions .

Data Tables

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Weight Purity Key Properties/Applications Reference
Methyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate 8-Br, 3-COOCH₃ 285.11 N/A Cross-coupling precursor
Methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate 6-Br, 3-COOCH₃ 285.11 95% Enhanced electronic delocalization
8-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde 8-Br, 3-CHO 225.03 N/A Electrophilic reactivity
Ethyl 8-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate 8-CH₃, 2-CF₃, 3-COOCH₂CH₃ 272.22 N/A Improved metabolic stability

Table 2: Reactivity Comparison

Reaction Type Target Compound Efficacy Similar Compound (Example) Outcome Difference
Suzuki-Miyaura Coupling High 8-Bromo-6-chloro-2-chloromethyl derivative Reduced byproduct formation
Ester Hydrolysis Mild conditions Ethyl 6-bromo-3-chloro-8-CF₃ analog Requires stronger acids/bases

Biological Activity

Methyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by an imidazopyridine core, positions it as a candidate for various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₉H₇BrN₂O₂
  • Molecular Weight : Approximately 255.07 g/mol
  • Structural Features :
    • A five-membered imidazole ring fused to a six-membered pyridine ring.
    • A bromine atom at the 8th position of the imidazole ring.
    • A methyl ester group at the 3rd position of the pyridine ring.

The presence of bromine and the ester group significantly influences its chemical reactivity and potential interactions with biological molecules .

Biological Activity Overview

Research indicates that compounds within the imidazopyridine class, including this compound, exhibit various biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, making it a candidate for further exploration in treating infections .
  • Anticancer Activity : The compound is being investigated for its ability to inhibit cancer cell proliferation, similar to other imidazopyridine derivatives .
  • Protein Kinase Inhibition : The structural similarity to known protein kinase inhibitors suggests that it may interact with specific protein targets, modulating their activity .

While specific mechanisms for this compound are still under investigation, its activity may involve:

  • Binding Interactions : The bromine atom and ester group are hypothesized to facilitate binding to enzyme active sites or receptor sites, impacting various biochemical pathways .
  • Inhibition of Enzyme Activity : Similar compounds have shown efficacy in inhibiting cyclin-dependent kinases (CDKs) and other protein kinases, leading to cell cycle arrest in cancer cells .

Table 1: Summary of Biological Activities and Research Findings

Study/SourceBiological ActivityFindings
Abrahams et al. (2023)AntituberculosisIdentified compounds with MIC values as low as 0.03 μM against Mycobacterium tuberculosis .
Moraski et al. (2023)AntituberculosisDeveloped analogues showing improved activity against MDR-TB with MIC90 ≤0.006 μM .
Bendjeddou et al. (2016)Protein Kinase InhibitionEvaluated imidazopyridine derivatives for inhibitory efficacy against various kinases .

Case Study: Antituberculosis Activity

A high-throughput screening approach identified several imidazopyridine derivatives as potent inhibitors of Mycobacterium tuberculosis (Mtb). This compound's structural characteristics suggest it could be developed into a lead compound for targeting multidrug-resistant strains of tuberculosis.

Q & A

Basic: What are the key synthetic strategies for methyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate?

Answer:
The synthesis typically involves a multi-step approach:

  • Condensation and Cyclization : Start with a pyridine derivative (e.g., 2-aminopyridine) and a carbonyl-containing reagent (e.g., methyl glyoxylate) under reflux in ethanol to form the imidazo[1,2-a]pyridine core .
  • Bromination : Introduce the bromine substituent at the 8-position using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–25°C, with careful control of stoichiometry to avoid over-bromination .
  • Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR (DMSO-d6d_6 or CDCl3_3) resolve the imidazo-pyridine core and substituents (e.g., bromine’s deshielding effect at ~8 ppm in 1^1H NMR) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+^+ at m/z 285.01 for C9_9H8_8BrN2_2O2_2) with <2 ppm error .
  • X-ray Crystallography : Resolves regiochemistry and crystal packing, critical for validating synthetic routes .

Basic: What biological activities are associated with this compound?

Answer:
While direct data is limited, structural analogs show:

  • Enzyme Inhibition : Interaction with cytochrome P450 isoforms (e.g., CYP3A4) via docking studies, suggesting metabolic modulation .
  • Antimicrobial Potential : Imidazo[1,2-a]pyridines with halogen substituents exhibit activity against Gram-positive bacteria (e.g., S. aureus, MIC ~8 µg/mL) .
  • Lead Compound Potential : Bromine enhances lipophilicity (LogP ~2.5), improving blood-brain barrier permeability in CNS drug candidates .

Advanced: How can regioselectivity challenges during bromination be addressed?

Answer:

  • Directing Groups : Use electron-donating groups (e.g., methyl at position 6) to direct bromine to the 8-position via resonance stabilization .
  • Temperature Control : Low temperatures (0–5°C) minimize radical side reactions during NBS-mediated bromination .
  • Computational Modeling : DFT calculations predict electrophilic aromatic substitution (EAS) reactivity, guiding solvent and catalyst selection (e.g., FeCl3_3 in DCM) .

Advanced: How can synthesis scalability be optimized for industrial research?

Answer:

  • Flow Chemistry : Continuous flow reactors reduce reaction times (e.g., from 12h to 2h) and improve yield (>85%) by enhancing heat/mass transfer .
  • Catalyst Screening : Pd/C or Ni-based catalysts in Suzuki-Miyaura cross-coupling steps reduce palladium leaching (ICP-MS analysis, <1 ppm residual metal) .
  • Solvent Recycling : Ethanol/water mixtures from recrystallization are distilled and reused, aligning with green chemistry principles .

Advanced: How to resolve contradictions in reactivity data between analogs?

Answer:

  • Substituent Effects Analysis : Compare trifluoromethyl (electron-withdrawing) vs. bromine (moderately electron-withdrawing) analogs using Hammett plots to quantify electronic contributions .
  • Kinetic Studies : Pseudo-first-order kinetics (UV-Vis monitoring) identify rate-determining steps (e.g., cyclization vs. bromination) .
  • Cross-Validation : Reproduce conflicting results under standardized conditions (e.g., 25°C, inert atmosphere) to isolate experimental variables .

Advanced: What computational methods predict target binding interactions?

Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., kinases, GPCRs). Bromine’s hydrophobic surface area enhances binding affinity (ΔG ~-9.5 kcal/mol) .
  • Molecular Dynamics (MD) Simulations : GROMACS simulations (50 ns) assess stability of ligand-protein complexes (RMSD <2 Å) .
  • QSAR Modeling : 3D-QSAR (CoMFA) correlates substituent electronic parameters (σ, π) with IC50_{50} values for lead optimization .

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